
7-Azapteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azapteridine is a heterocyclic compound that belongs to the class of azapteridines. It is characterized by a pyrimido[5,4-e]-1,2,4-triazine ring system. This compound is known for its presence in various natural products, including toxoflavin, fervenulin, and reumycin . These compounds are known for their biological activities, including antibacterial and phytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-azapteridine typically involves the cyclization of appropriate precursors. One common method is the reaction of guanidine derivatives with formic acid or its derivatives under acidic conditions . Another approach involves the use of GTP cyclohydrolase II, which catalyzes the conversion of GTP to this compound derivatives .
Industrial Production Methods: Industrial production of this compound and its derivatives often involves microbial fermentation processes. For example, the bacterium Burkholderia glumae is known to produce toxoflavin, a this compound derivative, through a biosynthetic pathway involving multiple enzymes .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Azapteridine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert this compound to its corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-7-azapteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted 7-azapteridines .
Applications De Recherche Scientifique
7-Azapteridine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in microbial metabolism and as potential antimicrobial agents.
Industry: Used in the development of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 7-azapteridine compounds often involves the inhibition of specific enzymes or protein interactions. For example, toxoflavin, a this compound derivative, inhibits the interaction between Hsp90 and Hop, which is crucial for protein folding and stability
Comparaison Avec Des Composés Similaires
Toxoflavin: A 7-azapteridine antibiotic with phytotoxic and antibacterial properties.
Fervenulin: Another this compound antibiotic with similar biological activities.
Reumycin: A structurally related compound with antibacterial properties.
Uniqueness: this compound compounds are unique due to their diverse biological activities and potential applications in various fields. Their ability to inhibit specific protein interactions and enzymes makes them valuable in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
254-99-9 |
|---|---|
Formule moléculaire |
C5H3N5 |
Poids moléculaire |
133.11 g/mol |
Nom IUPAC |
pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C5H3N5/c1-4-5(8-2-6-1)10-9-3-7-4/h1-3H |
Clé InChI |
HASUZBYQAHYXHI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


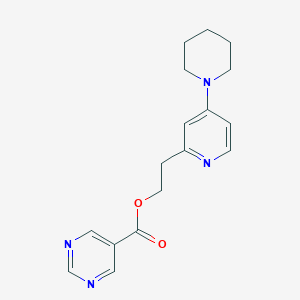
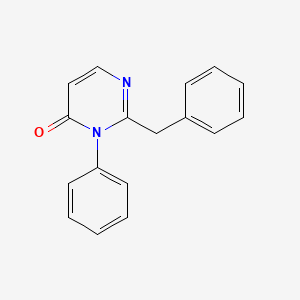
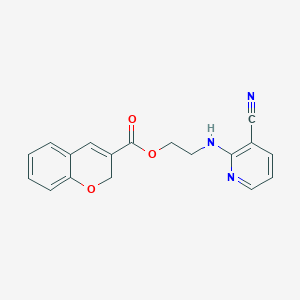
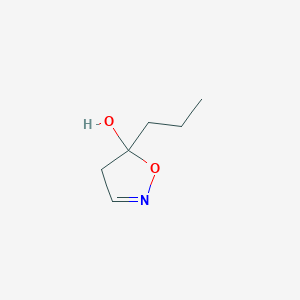
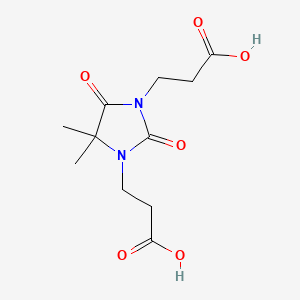
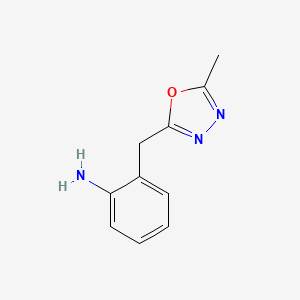
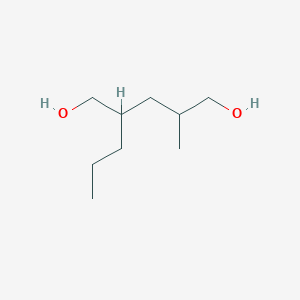
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
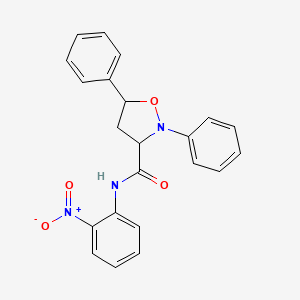
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
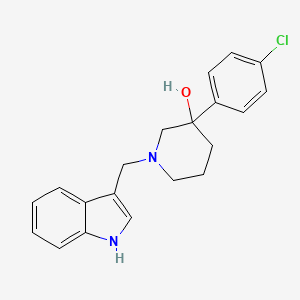

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
